molecular formula C8H9NO4S B14843674 N-(4-Formyl-2-hydroxyphenyl)methanesulfonamide

N-(4-Formyl-2-hydroxyphenyl)methanesulfonamide

Cat. No.: B14843674
M. Wt: 215.23 g/mol
InChI Key: CCSFSZWWOONILF-UHFFFAOYSA-N
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Description

N-(4-Formyl-2-hydroxyphenyl)methanesulfonamide is an organic compound with the molecular formula C8H9NO4S and a molecular weight of 215.228 g/mol . This compound is characterized by the presence of a formyl group, a hydroxy group, and a methanesulfonamide group attached to a benzene ring. It is commonly used in research and development due to its unique chemical properties.

Preparation Methods

The synthesis of N-(4-Formyl-2-hydroxyphenyl)methanesulfonamide typically involves the reaction of 4-formyl-2-hydroxybenzenesulfonamide with appropriate reagents under controlled conditions. One common method involves dissolving the raw material in N,N-dimethylformamide (DMF) and using sodium bromide (NaBr) as a catalyst. The reaction is carried out at 140°C for several hours, followed by the addition of sodium sulfite solution to precipitate the product . This method yields a high purity product with a yield of up to 97.1%.

Chemical Reactions Analysis

N-(4-Formyl-2-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-Formyl-2-hydroxyphenyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Formyl-2-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxy group can participate in hydrogen bonding, affecting the compound’s binding affinity to its targets .

Comparison with Similar Compounds

N-(4-Formyl-2-hydroxyphenyl)methanesulfonamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H9NO4S

Molecular Weight

215.23 g/mol

IUPAC Name

N-(4-formyl-2-hydroxyphenyl)methanesulfonamide

InChI

InChI=1S/C8H9NO4S/c1-14(12,13)9-7-3-2-6(5-10)4-8(7)11/h2-5,9,11H,1H3

InChI Key

CCSFSZWWOONILF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)C=O)O

Origin of Product

United States

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